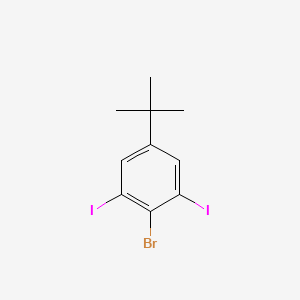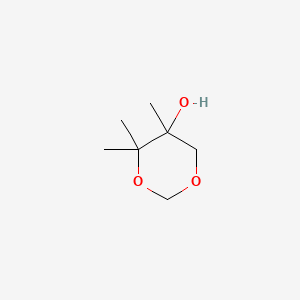
2-Methyl-4-(trimethylstannyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(trimethylstannyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a methyl group at the 2-position and a trimethylstannyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trimethylstannyl)pyrimidine typically involves the stannylation of a pyrimidine precursor. One common method is the reaction of 2-methyl-4-chloropyrimidine with trimethylstannyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trimethylstannyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, such as halides or organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form pyrimidine derivatives with different functional groups.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents). These reactions are typically carried out in polar aprotic solvents, such as tetrahydrofuran (THF), under inert atmosphere.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used in aprotic solvents like ether or THF.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation Reactions: Products include pyrimidine derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Products include dihydropyrimidine derivatives.
Scientific Research Applications
2-Methyl-4-(trimethylstannyl)pyrimidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting nucleic acid pathways.
Material Science:
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trimethylstannyl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or by binding to nucleic acids themselves, thereby interfering with their function. The trimethylstannyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(tributylstannyl)pyrimidine: Similar in structure but with a tributylstannyl group instead of a trimethylstannyl group.
2-Methyl-4-chloropyrimidine: The precursor used in the synthesis of 2-Methyl-4-(trimethylstannyl)pyrimidine.
2-Methyl-4-(trimethylsilyl)pyrimidine: Similar in structure but with a trimethylsilyl group instead of a trimethylstannyl group.
Uniqueness
This compound is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity. This makes it a valuable compound in various synthetic and medicinal applications.
Properties
Molecular Formula |
C8H14N2Sn |
|---|---|
Molecular Weight |
256.92 g/mol |
IUPAC Name |
trimethyl-(2-methylpyrimidin-4-yl)stannane |
InChI |
InChI=1S/C5H5N2.3CH3.Sn/c1-5-6-3-2-4-7-5;;;;/h2-3H,1H3;3*1H3; |
InChI Key |
INGZZHXOCZKMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)

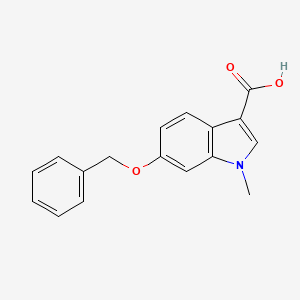
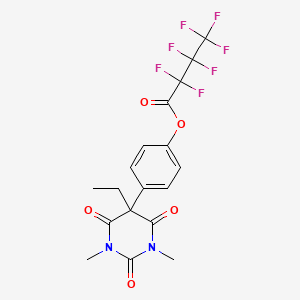
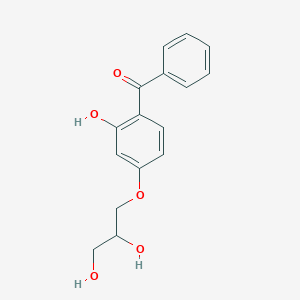

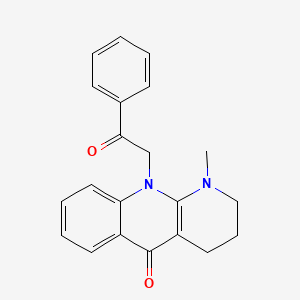

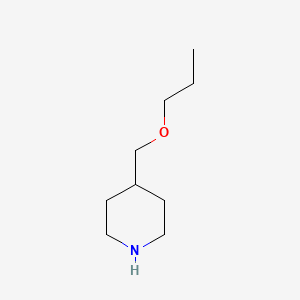
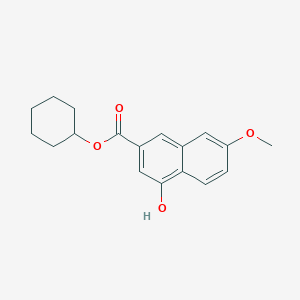
![1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole](/img/structure/B13933534.png)
